1-(3-Amino-2-methoxyphenyl)ethanone
Description
1-(3-Amino-2-methoxyphenyl)ethanone is a substituted acetophenone derivative with the molecular formula C₉H₁₁NO₂ (molecular weight: 165.19 g/mol). Its structure features an amino (-NH₂) group at the 3-position and a methoxy (-OCH₃) group at the 2-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-(3-amino-2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHQWFJLIPWPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-methoxybenzaldehyde with a suitable acetylating agent, such as acetic anhydride, under acidic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired ethanone derivative.
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is typically scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
1-(3-Amino-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ethanone group may also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Ethanone Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups: The methoxy and amino groups in this compound increase electron density on the aromatic ring, enhancing its stability in electrophilic substitution reactions compared to nitro-substituted analogs like 1-(2-Amino-6-nitrophenyl)ethanone .
- Hydroxyl Groups: Compounds with multiple hydroxyl groups (e.g., 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone) exhibit higher water solubility and biological activity, such as α-glucosidase inhibition, due to hydrogen-bonding capabilities .
Biological Activity
1-(3-Amino-2-methoxyphenyl)ethanone, also known as 1-(4-Amino-2-methoxyphenyl)ethanone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features an amino group and a methoxy group attached to a phenyl ring. This structural arrangement is crucial for its interaction with biological targets. The presence of these functional groups enhances its solubility and potential reactivity, which are essential for its biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can disrupt bacterial cell walls or interfere with essential enzymes, leading to bacterial cell death. The mechanism of action may involve:
- Disruption of Cell Membrane Integrity : The compound may integrate into bacterial membranes, altering their permeability.
- Inhibition of Enzymatic Activity : It could inhibit key enzymes necessary for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has been tested against:
- Breast Cancer (MCF-7) : Exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.
- Colon Cancer (HCT-116) : Showed comparable activity to established chemotherapeutic agents.
Table 1: Anticancer Activity Against Various Cell Lines
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival:
- Inhibition of Signaling Pathways : The compound may inhibit pathways such as EGFR and Src, which are critical in cancer cell signaling.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various apoptotic pathways.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, correlating with increased apoptosis markers.
- Combination Therapy : Research indicated that when combined with conventional chemotherapy agents, the compound enhanced the overall cytotoxic effect on resistant cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
